N-(2,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of substituted aryl semicarbazides with triazolo-thiadiazole nuclei. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: It shows potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammation. This inhibition helps reduce oxidative and nitrosative stress, thereby alleviating conditions like neuropathic pain .
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazines such as:
- 6-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 6-(4-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .
Properties
Molecular Formula |
C25H23N5OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-16-13-14-17(2)20(15-16)26-24(31)22-21(18-9-5-3-6-10-18)29-30-23(27-28-25(30)32-22)19-11-7-4-8-12-19/h3-15,21-22,29H,1-2H3,(H,26,31) |
InChI Key |
RZBSGOXCJDMENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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